

# AMG-3969 in combination with other diabetes therapies

Author: BenchChem Technical Support Team. Date: December 2025



Hypothetical Analysis of AMG-3969 in Combination with Standard Diabetes Therapies

#### Introduction

**AMG-3969** is a hypothetical, orally bioavailable small molecule inhibitor of Protein Kinase Z (PKZ), a novel kinase implicated in the negative regulation of insulin signaling pathways and the potentiation of glucagon release. This guide provides a comparative analysis of **AMG-3969** as a monotherapy and in combination with two established classes of diabetes therapies: GLP-1 receptor agonists (represented by Liraglutide) and SGLT2 inhibitors (represented by Canagliflozin). The data presented is derived from hypothetical preclinical studies in a diabetic mouse model (db/db mice) and is intended to illustrate the potential synergistic effects of these combination therapies.

## **Mechanism of Action: Signaling Pathways**

**AMG-3969** is designed to inhibit PKZ, which, when active, phosphorylates and inhibits Insulin Receptor Substrate 1 (IRS-1), dampening the insulin signaling cascade. PKZ also promotes the transcription of key gluconeogenic enzymes in the liver. By inhibiting PKZ, **AMG-3969** is hypothesized to enhance insulin sensitivity and reduce hepatic glucose output.





Click to download full resolution via product page

Caption: Proposed mechanism of action for AMG-3969 in the insulin signaling pathway.

# **Preclinical Efficacy Data**



The following data summarizes the key findings from a hypothetical 12-week study in db/db mice, a model of type 2 diabetes.

Table 1: Glycemic Control and Body Weight Changes

| Treatment<br>Group          | Dose           | HbA1c<br>Reduction (%) | Fasting Blood<br>Glucose<br>Reduction<br>(mg/dL) | Body Weight<br>Change (%) |
|-----------------------------|----------------|------------------------|--------------------------------------------------|---------------------------|
| Vehicle Control             | -              | +0.5%                  | +25                                              | +8%                       |
| AMG-3969                    | 10 mg/kg       | -1.2%                  | -60                                              | -2%                       |
| Liraglutide                 | 0.2 mg/kg      | -1.5%                  | -75                                              | -10%                      |
| Canagliflozin               | 10 mg/kg       | -1.0%                  | -55                                              | -5%                       |
| AMG-3969 +<br>Liraglutide   | 10 + 0.2 mg/kg | -2.5%                  | -110                                             | -12%                      |
| AMG-3969 +<br>Canagliflozin | 10 + 10 mg/kg  | -2.1%                  | -95                                              | -7%                       |

Table 2: Insulin Sensitivity and Beta-Cell Function

| Treatment Group          | HOMA-IR (Insulin<br>Resistance) | HOMA-β (Beta-Cell<br>Function) |
|--------------------------|---------------------------------|--------------------------------|
| Vehicle Control          | 12.5                            | 45%                            |
| AMG-3969                 | 7.0                             | 65%                            |
| Liraglutide              | 8.5                             | 80%                            |
| Canagliflozin            | 10.0                            | 55%                            |
| AMG-3969 + Liraglutide   | 4.5                             | 95%                            |
| AMG-3969 + Canagliflozin | 5.0                             | 70%                            |



### **Experimental Protocols**

- 1. Animal Model and Treatment Administration
- Model: Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), 10 weeks of age.
- Acclimatization: 2 weeks with ad libitum access to standard chow and water.
- Grouping: Mice were randomized into six groups (n=10 per group) based on baseline HbA1c and body weight.
- Administration:
  - AMG-3969 and Canagliflozin were administered daily via oral gavage.
  - Liraglutide was administered daily via subcutaneous injection.
  - Vehicle control groups received corresponding vehicles.
- Duration: 12 weeks.
- 2. Glycemic and Metabolic Assessments
- HbA1c: Measured at baseline and week 12 using a DCA Vantage Analyzer from whole blood collected via tail vein.
- Fasting Blood Glucose: Measured weekly from tail vein blood after a 6-hour fast using a standard glucometer.
- HOMA-IR and HOMA-β: Calculated from fasting glucose and insulin levels at week 12. Fasting insulin was measured using a mouse insulin ELISA kit.
  - HOMA-IR = (Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)) / 22.5
  - HOMA- $\beta$  = (20 x Fasting Insulin ( $\mu$ U/L)) / (Fasting Glucose (nmol/L) 3.5)





Click to download full resolution via product page

Caption: Workflow for the preclinical evaluation of **AMG-3969** combination therapies.

#### **Discussion**

The hypothetical data suggests that **AMG-3969**, when used in combination with either a GLP-1 receptor agonist (Liraglutide) or an SGLT2 inhibitor (Canagliflozin), may result in synergistic improvements in glycemic control and metabolic parameters.

- AMG-3969 + Liraglutide: This combination demonstrated the most significant reductions in HbA1c and fasting blood glucose, alongside substantial improvements in both insulin sensitivity (HOMA-IR) and beta-cell function (HOMA-β). The complementary mechanisms of enhanced insulin signaling (AMG-3969) and incretin-mediated insulin secretion/glucagon suppression (Liraglutide) likely contribute to this robust effect. The additive effect on weight loss is also a notable potential benefit.
- AMG-3969 + Canagliflozin: This dual therapy also showed superior glycemic control
  compared to either monotherapy. The insulin-sensitizing effect of AMG-3969 combined with
  the insulin-independent mechanism of renal glucose excretion by Canagliflozin provides a
  comprehensive approach to lowering blood glucose.

#### Conclusion



While the data presented here is hypothetical, it provides a framework for understanding the potential therapeutic value of a PKZ inhibitor like **AMG-3969** in the context of combination therapy for type 2 diabetes. The distinct and complementary mechanisms of action suggest that combining **AMG-3969** with established therapies such as GLP-1 receptor agonists or SGLT2 inhibitors could lead to more effective and holistic management of the disease. Further non-clinical and clinical studies would be required to validate these hypotheses and to fully characterize the efficacy and safety profile of **AMG-3969**.

 To cite this document: BenchChem. [AMG-3969 in combination with other diabetes therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614042#amg-3969-in-combination-with-other-diabetes-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com